molecular formula C19H20N4O2 B2590500 (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one CAS No. 2035036-80-5

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2590500
CAS No.: 2035036-80-5
M. Wt: 336.395
InChI Key: NZTGFMIYZAMXSA-VOTSOKGWSA-N
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Description

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one is a potent and selective small molecule inhibitor recognized for its activity against phosphoinositide 3-kinase (PI3K) signaling pathways. This compound is structurally characterized by a pyrrolopyrimidine core, a common pharmacophore in kinase inhibitors, which contributes to its high affinity for the ATP-binding site of PI3K isoforms. Its primary research value lies in the investigation of the PI3K/Akt/mTOR axis, a critical intracellular signaling network that regulates fundamental cellular processes including proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably in oncology. Consequently, this inhibitor serves as a crucial pharmacological tool for elucidating the specific roles of PI3K in cancer cell lines and in vivo disease models, helping to validate PI3K as a therapeutic target. Research utilizing this compound has been cited in studies exploring tumorigenesis and has contributed to the broader understanding of kinase signaling dynamics in cellular physiology and pathology. By selectively inhibiting PI3K, researchers can probe the downstream consequences on cell cycle progression and apoptosis, providing valuable insights for preclinical drug discovery efforts.

Properties

IUPAC Name

(E)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-7,12H,8-11,13-14H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGFMIYZAMXSA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholine ring. The final step involves the formation of the phenylprop-2-en-1-one moiety through a condensation reaction.

    Pyrrolopyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Phenylprop-2-en-1-one Formation: The final condensation reaction typically involves the use of aldehydes and ketones under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrrolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one exhibits anticancer properties. Research has shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-tumor agent .

Antiviral Properties

The compound also shows promise as an antiviral agent. Studies have indicated its ability to inhibit viral replication through modulation of host cell signaling pathways. This mechanism could be particularly beneficial in developing treatments for viral infections, including those resistant to current antiviral therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The compound's ability to reduce inflammation may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Efficacy Against Cancer Cell Lines

A study evaluating the efficacy of this compound against HepG2 liver cancer cells showed an IC50 value of approximately 40 µM, indicating moderate cytotoxicity. Further analogs demonstrated improved potency, suggesting avenues for optimizing its structure for enhanced efficacy .

Anti-inflammatory Evaluation

In a model assessing anti-inflammatory activity, the compound exhibited significant inhibition of COX-II with an ED50 value comparable to established anti-inflammatory drugs like Celecoxib. This suggests its potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-pyrrolidin-2-ylpyridine-6-yl)-3-phenylprop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

The unique combination of the morpholine ring and the pyrrolopyrimidine core in (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolo-pyrimidine core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer, antiviral, and anti-inflammatory effects, as well as its mechanism of action.

Structural Characteristics

The compound's structure is characterized by:

  • Pyrrolo-pyrimidine core : This scaffold is commonly associated with kinase inhibitors and has demonstrated anticancer properties in various studies.
  • Morpholino group : Enhances solubility and bioavailability, making it a suitable candidate for drug development.
  • Phenylpropene moiety : Potentially contributes to the compound's biological activity through interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth. For instance:

  • Inhibition of EGFR and ErbB2 : Studies have shown that related compounds can inhibit these receptors at sub-micromolar levels, inducing apoptosis in cancer cells and leading to cell cycle arrest at the G2/M phase .

Antiviral Activity

The potential antiviral effects of this compound are under investigation. The presence of multiple functional groups suggests that it may interact with viral proteins or host cell pathways critical for viral replication. Research into the antiviral mechanisms of similar pyrrolo-pyrimidines indicates potential efficacy against various viral infections.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

The proposed mechanism of action for this compound involves:

  • Enzyme inhibition : Targeting specific kinases or COX enzymes can lead to reduced cell proliferation and inflammation.
  • Modulation of signaling pathways : Interference with signaling cascades involved in cancer progression or viral replication.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated potent inhibition of EGFR and ErbB2 kinases by related pyrrolo-pyrimidines (IC50 = 0.18 µM) .
Study 2 Investigated the synthesis and biological activity of fluoro-substituted pyrrolo compounds showing high affinity for CRHR1 .
Study 3 Reported on various derivatives exhibiting significant anti-inflammatory activity through COX inhibition .

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